molecular formula C12H10FNO B12994738 (4-(3-Fluoropyridin-2-yl)phenyl)methanol

(4-(3-Fluoropyridin-2-yl)phenyl)methanol

Cat. No.: B12994738
M. Wt: 203.21 g/mol
InChI Key: AMDUGMYDXBKEBA-UHFFFAOYSA-N
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Description

(4-(3-Fluoropyridin-2-yl)phenyl)methanol is an organic compound that features a fluoropyridine moiety attached to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(3-Fluoropyridin-2-yl)phenyl)methanol typically involves the reaction of 3-fluoropyridine with a phenylmethanol derivative under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-fluoropyridine is reacted with a boronic acid derivative of phenylmethanol in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-(3-Fluoropyridin-2-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used for oxidation reactions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products:

Scientific Research Applications

(4-(3-Fluoropyridin-2-yl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(3-Fluoropyridin-2-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the phenylmethanol group can influence its pharmacokinetic properties .

Comparison with Similar Compounds

  • (3-Fluoropyridin-4-yl)methanol
  • (2-Fluoropyridin-4-yl)methanol
  • (2-Chloro-3-fluoropyridin-4-yl)methanol

Comparison: (4-(3-Fluoropyridin-2-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom and the phenylmethanol group, which can significantly influence its chemical reactivity and biological activity. Compared to other fluoropyridine derivatives, this compound may exhibit different pharmacological profiles and synthetic utility .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

[4-(3-fluoropyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H10FNO/c13-11-2-1-7-14-12(11)10-5-3-9(8-15)4-6-10/h1-7,15H,8H2

InChI Key

AMDUGMYDXBKEBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)F

Origin of Product

United States

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